3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
説明
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS: 1164551-10-3) is a rhodanine-derived thiazolidinone compound with a molecular formula of C₁₄H₁₃NO₄S₂ and a molecular weight of 323.387 g/mol . Its structure features a 1,3-thiazolidin-4-one core substituted with a 4-methoxybenzylidene group at the 5-position, a thioxo group at the 2-position, and a propanoic acid moiety at the 3-position. The (5E) configuration indicates the stereochemistry of the exocyclic double bond. Key physical properties include a melting point of 122–124°C (reported for structurally similar compounds) , a density of ~1.45 g/cm³, and moderate polarity due to the carboxylic acid and sulfur-containing functional groups . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of multi-target ligands for metabolic disorders such as diabetes mellitus .
特性
IUPAC Name |
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAZZXBOAKXHR-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 337.4 g/mol
Structure
The structural representation highlights the thiazolidinone core with a methoxyphenyl substituent, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid showed superior antibacterial activity against several Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The most active analogs displayed MIC values ranging from 0.004 to 0.045 mg/mL against various bacterial strains.
- Bacterial Strains Tested : Included Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 8 | 0.004 | 0.008 | E. cloacae |
| 11 | 0.011 | 0.030 | S. aureus |
| 12 | 0.015 | 0.020 | B. cereus |
The antibacterial mechanism is hypothesized to involve inhibition of key enzymes such as MurB in E. coli, which is critical for bacterial cell wall synthesis.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. It has been shown to be effective against various fungi with MIC values comparable to those of established antifungal agents.
Key Findings:
- Most Sensitive Fungi : Trichoderma viride
- Most Resistant Fungi : Aspergillus fumigatus
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| 15 | 0.004 | T. viride |
| 10 | 0.060 | A. fumigatus |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays revealed varying degrees of toxicity against normal human cells (MRC5). The results indicated that while some derivatives were potent antimicrobial agents, they also displayed cytotoxic effects that warrant further investigation.
Study on Thiazolidinone Derivatives
A comprehensive study published in the journal Molecules evaluated a series of thiazolidinone derivatives, including our compound of interest. The study concluded that modifications on the thiazolidinone scaffold significantly influenced both antibacterial and antifungal activities.
Clinical Relevance
Given the rising resistance to conventional antibiotics, compounds like 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid present promising alternatives for developing new antimicrobial agents.
類似化合物との比較
Arylidene Substituent Variations
- Pyridinyl Derivatives: 2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (C₁₂H₁₀N₂O₃S₂, MW: 294.34 g/mol) replaces the 4-methoxyphenyl group with a 3-pyridinyl moiety. 2-[(5E)-4-Oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (C₁₂H₁₀N₂O₃S₂, MW: 294.34 g/mol) exhibits similar properties but with altered electronic effects due to the para-pyridinyl substitution .
- Electron-Withdrawing Groups: 3-[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (C₁₃H₁₀N₂O₅S₂, MW: 354.36 g/mol) incorporates a nitro group, enhancing electrophilicity and reactivity in Michael addition reactions .
Functional Group Modifications
- Ester Derivatives: Ethyl ester analogs (e.g., ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate) exhibit improved cell permeability compared to carboxylic acids due to reduced polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Melting point inferred from structurally similar compounds .
Research Findings
- Synthetic Routes: The target compound is synthesized via Knoevenagel condensation of 2,4-thiazolidinedione with 4-methoxybenzaldehyde, followed by alkylation with 3-chloropropanoic acid . Similar derivatives are prepared using aldehydes with varied electronic profiles (e.g., nitro, pyridinyl) .
- Biological Evaluation: Antidiabetic Activity: The 4-methoxyphenyl derivative demonstrates dual PPAR-γ/α-glucosidase inhibitory activity (IC₅₀: 12.3 μM for PPAR-γ), outperforming non-methoxy analogs . Antimicrobial Potential: Thiophene-substituted analogs exhibit moderate antibacterial activity (MIC: 32 μg/mL against S. aureus) due to enhanced membrane penetration .
- Structure-Activity Relationships (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
